4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Übersicht
Beschreibung
“4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol” is a chemical compound with a molecular formula of C11H9NOS2 . It is related to the compound “4-(1,3-benzothiazol-2-yl)butanoic acid” which has a molecular formula of C11 H11 N O2 S .
Synthesis Analysis
A series of compounds similar to “this compound”, specifically 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide, were designed and synthesized for anticonvulsant activity and neurotoxicity . Another compound, 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one, reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .Chemical Reactions Analysis
The compound 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one, which is structurally similar to “this compound”, reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
A study by Borowiecki, Fabisiak, and Ochal (2013) explored the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol. This process involved testing various lipase preparations as biocatalysts in the kinetic resolution of the target compound. The study revealed the superiority of the lipase-mediated hydrolysis approach over transesterification reactions, highlighting the compound's potential antifungal activity against pathogenic fungi (Borowiecki, Fabisiak, & Ochal, 2013).
Precursor for β-Blocker Drugs
Nunno et al. (2000) developed methods to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, which showed potential as a precursor for β-blocker drugs. This research demonstrated the compound's utility in synthesizing various molecules, including β-aminoalcohols, which have potential β-blocker activity (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
Antibacterial and Antifungal Properties
Chakraborty et al. (2014) synthesized a number of benzothiazole-2-ylsulfanyl derivatives and evaluated them for antibacterial and antifungal properties. The compounds demonstrated appreciable activity against various pathogens, indicating the chemical's potential in antimicrobial applications (Chakraborty, Sharma, Bala, & Mishra, 2014).
Anticonvulsant Evaluation
Kumar et al. (2011) studied the anticonvulsant activity of benzothiazol-2-ylsulfanyl derivatives. Their research found that certain compounds showed significant protection in mice, suggesting the potential of these derivatives in treating convulsions (Kumar, Shrivastava, Pandeya, Tripathi, & Stables, 2011).
Synthesis of Oxadiazole Derivatives for Anti-Diabetic Evaluation
Vijayan, Pt, and Pn (2021) synthesized and evaluated benzothiazole substituted oxadiazole derivatives for anti-diabetic properties. Their study revealed significant anti-diabetic properties, indicating the compound's potential in developing new anti-diabetic medications (Vijayan, Pt, & Pn, 2021).
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c13-7-3-4-8-14-11-12-9-5-1-2-6-10(9)15-11/h1-2,5-6,13H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQXUOEYIWAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.